molecular formula C21H20FNO4S2 B2646392 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide CAS No. 1448077-42-6

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide

Cat. No.: B2646392
CAS No.: 1448077-42-6
M. Wt: 433.51
InChI Key: BFGRCENRNPIVQO-UHFFFAOYSA-N
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Description

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the furan-2-carboxamide scaffold have been identified as novel microtubule stabilizing agents (MSAs), which induce mitotic arrest and potentiate apoptosis in cancer cells, making them a focus in oncology research . The structural core of this compound, a 5-phenyl-furan-2-carboxylic acid derivative, is also recognized for its potential in antimycobacterial research, with some analogues demonstrating the ability to interfere with bacterial iron homeostasis by targeting salicylate synthase (MbtI) in M. tuberculosis . The molecular structure incorporates a (2-fluorobenzyl)sulfonyl group and a (4-(methylthio)benzyl)carboxamide moiety, which may influence its physicochemical properties and binding affinity. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[(4-methylsulfanylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S2/c1-28-18-9-6-15(7-10-18)12-23-21(24)20-11-8-17(27-20)14-29(25,26)13-16-4-2-3-5-19(16)22/h2-11H,12-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGRCENRNPIVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base like pyridine.

    Attachment of the 2-Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the 2-fluorobenzyl group is attached to the sulfonyl group.

    Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methylthio groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Biology

Biologically, it may be studied for its potential interactions with enzymes or receptors, providing insights into its bioactivity and potential therapeutic uses.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide would depend on its specific interactions with biological targets. It could interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Furan vs. Thiophene Substitution
  • Example : 2-Thiophenefentanyl () replaces the furan oxygen with sulfur, forming a thiophene ring.
  • Comparison : The target compound’s furan ring may exhibit reduced lipophilicity but improved metabolic stability compared to thiophene analogs.
Benzofuran Derivatives
  • Example : 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide () incorporates a benzofuran scaffold.

Substituent Modifications

Sulfonyl vs. Sulfamoyl Groups
  • Example : 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide () replaces the methylthio group with a sulfamoylphenyl moiety.
  • Impact :
    • Sulfamoyl (-SO₂NH₂) : Increases hydrophilicity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability.
    • Methylthio (-SMe) : Enhances lipophilicity (higher logP) and may confer resistance to oxidative metabolism compared to sulfonamides .
Fluorinated Aromatic Systems
  • Example : 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate () features multiple fluorinated aryl groups.
  • Impact : Fluorine atoms introduce electron-withdrawing effects, stabilizing aryl rings against metabolic degradation. The 2-fluorobenzyl group in the target compound may similarly enhance metabolic stability and bioavailability .

Functional Group Diversity

Sulfonamide-Linked Heterocycles
  • Example : (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () combines sulfonamide and oxadiazole groups.
  • Impact : Sulfonamides are common in protease inhibitors (e.g., carbonic anhydrase), suggesting the target’s sulfonylmethyl group could interact with zinc-containing enzymes or charged binding pockets .
Thiazole and Oxadiazole Moieties
  • Example: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () incorporates a thiazole ring.

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents logP (Predicted) Metabolic Stability Potential Targets
Target Compound Furan-2-carboxamide 2-Fluorobenzylsulfonylmethyl, 4-(SMe)Benzyl ~3.5 High (fluorine, SMe) Enzymes, CNS receptors
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide Furan-2-carboxamide 2-Chlorophenyl, 4-SO₂NH₂Ph ~2.8 Moderate Anti-inflammatory targets
2-Thiophenefentanyl Thiophene-2-carboxamide Piperidinyl, phenethyl ~4.2 Low (thiophene) Opioid receptors
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran 5-Fluoro, oxadiazole ~3.8 Moderate Kinases, ion channels

Key Research Findings

Sulfur-Containing Groups : The methylthio (-SMe) group in the target compound likely improves metabolic stability over sulfonamides (-SO₂NH₂) due to reduced susceptibility to hydrolysis .

Fluorine Effects : Fluorination at the 2-position of the benzyl group enhances aromatic ring stability and may increase blood-brain barrier penetration .

Heterocycle Flexibility : Furan-based carboxamides exhibit moderate rigidity compared to benzofurans or thiophenes, balancing target selectivity and synthetic accessibility .

Biological Activity

The compound 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20FN3O3S2\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}_2

This structure includes a furan ring, a sulfonyl group, and various substituents that contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines, similar to other benzamide derivatives.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Assay Type IC50 (μM) Notes
AntiproliferativeHepG2 Cell Line1.30Comparable to SAHA (17.25 μM)
HDAC InhibitionIn Vitro Enzymatic Assay95.48Selective for HDAC3
Apoptosis InductionCell Cycle Analysis-Promotes apoptosis and G2/M phase arrest

Case Studies

  • Antitumor Efficacy in HepG2 Cells :
    A study demonstrated that the compound exhibited significant antiproliferative activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM. This suggests its potential as a therapeutic agent in liver cancer treatment .
  • Mechanistic Insights from HDAC Inhibition :
    The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer progression. In vitro assays revealed an IC50 of 95.48 nM, indicating strong selectivity and potency .
  • Combination Therapy Potential :
    Further research indicated that when combined with other chemotherapeutic agents like taxol and camptothecin, the compound enhanced their anticancer effects, suggesting its utility in combination therapy strategies .

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